N~5~-BENZYL-4-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE
Description
N~5~-BENZYL-4-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is a complex organic compound with a unique structure that combines several functional groups
Properties
Molecular Formula |
C27H35N3O3 |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-benzyl-4-(3,5-ditert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C27H35N3O3/c1-16-21(24(32)28-15-17-11-9-8-10-12-17)22(30-25(33)29-16)18-13-19(26(2,3)4)23(31)20(14-18)27(5,6)7/h8-14,22,31H,15H2,1-7H3,(H,28,32)(H2,29,30,33) |
InChI Key |
BLIRNJHYQVDYKM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)NCC3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-BENZYL-4-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting appropriate precursors under controlled conditions to form the tetrahydropyrimidine ring.
Introduction of the benzyl group: Benzylation can be performed using benzyl chloride in the presence of a base.
Attachment of the 3,5-ditert-butyl-4-hydroxyphenyl group: This step involves the use of a suitable coupling reagent to attach the bulky phenolic group.
Final modifications: Any remaining functional groups are modified to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N~5~-BENZYL-4-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Substitution reactions can be facilitated by using strong bases or acids, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, such as antioxidant or anti-inflammatory properties.
Industry: Its stability and reactivity make it suitable for use in various industrial processes, including the production of polymers and other materials.
Mechanism of Action
The mechanism of action of N5-BENZYL-4-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE would depend on its specific application. For example, if used as an antioxidant, it would likely act by donating electrons to neutralize free radicals. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-4-hydroxyphenyl-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide: Similar structure but lacks the bulky tert-butyl groups.
4-(3,5-ditert-butyl-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide: Similar structure but lacks the benzyl group.
Uniqueness
N~5~-BENZYL-4-[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXAMIDE is unique due to the combination of its bulky tert-butyl groups, phenolic hydroxyl group, and benzyl group. This unique structure may confer specific properties, such as increased stability or reactivity, that are not present in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
